Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound with a complex structure. It belongs to the benzofuran class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps:
Etherification: The attachment of the 2,5-dimethylbenzyl group to the oxygen atom at the 5th position.
Esterification: The formation of the ethyl ester group at the 3rd position of the benzofuran ring.
Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, and appropriate catalysts for etherification and esterification reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The benzofuran ring can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-2-methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylate
Uniqueness
Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dimethylbenzyl group and the ethyl ester functionality distinguishes it from other benzofuran derivatives .
Properties
Molecular Formula |
C21H21BrO4 |
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Molecular Weight |
417.3 g/mol |
IUPAC Name |
ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H21BrO4/c1-5-24-21(23)20-14(4)26-18-10-17(22)19(9-16(18)20)25-11-15-8-12(2)6-7-13(15)3/h6-10H,5,11H2,1-4H3 |
InChI Key |
LJNLWTYNLULMAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=C(C=CC(=C3)C)C)Br)C |
Origin of Product |
United States |
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